molecular formula C10H9NS B13515346 4-(Methylsulfanyl)isoquinoline

4-(Methylsulfanyl)isoquinoline

Cat. No.: B13515346
M. Wt: 175.25 g/mol
InChI Key: LJJYUBRSIWDHPJ-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)isoquinoline is a heterocyclic organic compound with the molecular formula C10H9NS. It features an isoquinoline ring with a methylsulfanyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-(Methylsulfanyl)isoquinoline, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of phenethylamine with acid chlorides or anhydrides, followed by oxidation .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes. For instance, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are efficient methods for producing isoquinolines in high yields .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfanyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions 1 and 3.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

4-(Methylsulfanyl)isoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-cancer and anti-malarial properties.

    Medicine: Some isoquinoline derivatives are explored as potential drug candidates due to their pharmacological activities.

    Industry: This compound is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)isoquinoline involves its interaction with molecular targets and pathways. Isoquinoline derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. For example, some isoquinoline derivatives exhibit neurotoxic activity by affecting dopamine neurons and inducing oxidative stress .

Comparison with Similar Compounds

    Isoquinoline: The parent compound of 4-(Methylsulfanyl)isoquinoline, lacking the methylsulfanyl group.

    Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

4-methylsulfanylisoquinoline

InChI

InChI=1S/C10H9NS/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3

InChI Key

LJJYUBRSIWDHPJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=CC2=CC=CC=C21

Origin of Product

United States

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